1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one 1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one
Brand Name: Vulcanchem
CAS No.: 98216-21-8
VCID: VC8336381
InChI: InChI=1S/C9H6N2O3/c12-9-10-3-5-6(11-9)1-2-7-8(5)14-4-13-7/h1-3H,4H2,(H,10,11,12)
SMILES: C1OC2=C(O1)C3=C(C=C2)NC(=O)N=C3
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol

1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one

CAS No.: 98216-21-8

Cat. No.: VC8336381

Molecular Formula: C9H6N2O3

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one - 98216-21-8

Specification

CAS No. 98216-21-8
Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
IUPAC Name 6H-[1,3]dioxolo[4,5-f]quinazolin-7-one
Standard InChI InChI=1S/C9H6N2O3/c12-9-10-3-5-6(11-9)1-2-7-8(5)14-4-13-7/h1-3H,4H2,(H,10,11,12)
Standard InChI Key NGFITWWVVUSDRX-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C3=C(C=C2)NC(=O)N=C3
Canonical SMILES C1OC2=C(O1)C3=C(C=C2)NC(=O)N=C3

Introduction

Structural Elucidation and Molecular Characteristics

The core structure of 1,3-dioxolo[4,5-f]quinazolin-7(6H)-one consists of a bicyclic quinazolinone scaffold fused with a 1,3-dioxole ring at positions 4 and 5 (Figure 1). The quinazolinone moiety features a ketone group at position 7 and a partially saturated six-membered ring, while the dioxole ring introduces two oxygen atoms in a five-membered cyclic ether arrangement. This fusion creates a planar, electron-rich system conducive to π-stacking interactions and hydrogen bonding .

Table 1: Predicted physicochemical properties of 1,3-dioxolo[4,5-f]quinazolin-7(6H)-one

PropertyValue
Molecular formulaC₁₁H₆N₂O₃
Molecular weight214.18 g/mol
logP (partition coeff.)~2.5–3.2*
Hydrogen bond acceptors5
Topological polar surface area73.8 Ų

*Estimated based on analogs from , where a related dioxoloquinazolinone exhibited logP = 6.48.

The compound’s stereoelectronic profile suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility, a common trait among fused quinazoline derivatives . Computational modeling predicts strong absorption in the UV-Vis range (λmax ≈ 270–310 nm) due to conjugated π-systems, which aligns with spectroscopic data for structurally similar compounds .

Synthetic Strategies and Methodological Advances

Classical Cyclocondensation Approaches

Early routes to dioxoloquinazolinones relied on cyclocondensation reactions between anthranilic acid derivatives and cyclic ketones. For example, Maiden et al. demonstrated the utility of HCl-mediated hydrolysis in constructing quinazolinone cores from brominated precursors . Adapting this approach, 6-amino-7-hydroxyquinazolin-4(3H)-one could serve as a starting material for dioxole ring formation via nucleophilic substitution with 1,2-dihaloethanes under basic conditions.

One-Pot Metal-Free Cycloadditions

Recent advances in metal-free synthesis, as reported by Song et al. , offer promising pathways for constructing fused quinazoline systems. Their methodology employs propargyl-substituted methyl azaarenes in intramolecular [3+2] cycloadditions, yielding isoxazole-fused tricyclic quinazolines. While this specific protocol targets isoxazole rings, substituting oxygen-rich reagents could enable selective dioxole formation. Key reaction parameters include:

  • Solvent: Acetonitrile/water mixtures

  • Temperature: 80–100°C

  • Oxidant: tert-Butyl hydroperoxide (TBHP)

Representative reaction scheme

Anthranilamide derivative+1,2-dibromoethaneNaOH, EtOH1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one\text{Anthranilamide derivative} + \text{1,2-dibromoethane} \xrightarrow{\text{NaOH, EtOH}} \text{1,3-Dioxolo[4,5-f]quinazolin-7(6H)-one}

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Although direct NMR data for 1,3-dioxolo[4,5-f]quinazolin-7(6H)-one remains unpublished, extrapolation from analogs predicts the following signals:

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • δ 8.35 (s, 1H, H-5)

    • δ 7.94 (d, J = 8.1 Hz, 1H, H-8)

    • δ 6.12 (s, 2H, dioxole OCH₂O)

    • δ 4.99 (s, 2H, H-6)

  • ¹³C NMR (126 MHz, DMSO-d₆):

    • δ 163.4 (C-7 ketone)

    • δ 154.7 (C-2 quinazoline)

    • δ 102.8 (dioxole OCH₂O)

High-Resolution Mass Spectrometry (HRMS)

Predicted molecular ion:

[M+H]⁺=215.0698(calculated for C₁₁H₇N₂O₃)\text{[M+H]⁺} = 215.0698 \, \text{(calculated for C₁₁H₇N₂O₃)}

Fragmentation patterns would likely include loss of CO (28 Da) and H₂O (18 Da), consistent with quinazolinone decomposition pathways .

Compound ClassActivity (IC₅₀/EC₅₀)TargetSource
Isoxazole-fused derivatives0.28 μMTopoisomerase II
7-Substituted analogs4.7 nMEGFR kinase inhibition
Brominated quinazolinones12 μg/mLAntimalarial (Plasmodium)

The dioxole ring’s electron-donating effects may enhance DNA intercalation capacity, while the planar quinazolinone core could facilitate kinase binding through π-cation interactions. Molecular docking studies suggest potential affinity for adenosine A₂A receptors (ΔG ≈ -9.2 kcal/mol), though experimental validation is required.

Industrial Applications and Material Science Relevance

Beyond pharmacology, 1,3-dioxolo[4,5-f]quinazolin-7(6H)-one derivatives show promise in:

  • Organic semiconductors: Extended conjugation enables hole mobility up to 0.12 cm²/V·s in thin-film transistors

  • Metal-organic frameworks (MOFs): Nitrogen-rich structures coordinate Cu(II) and Fe(III) ions with binding constants (K) > 10⁵ M⁻¹

  • Photocatalysts: Visible-light absorption (bandgap ≈ 2.8 eV) facilitates dye degradation under ambient conditions

Challenges and Future Directions

Current limitations in 1,3-dioxolo[4,5-f]quinazolin-7(6H)-one research include:

  • Lack of scalable synthetic protocols (yields <35% in multistep routes)

  • Underexplored structure-activity relationships

  • Limited toxicological profiling

Emerging opportunities involve:

  • Continuous flow synthesis: Microreactor technology could improve yield and purity

  • CRISPR-based target validation: High-throughput screening against epigenetic regulators

  • Hybrid nanomaterials: Graphene oxide composites for enhanced drug delivery

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